

Preclinical Profile of Davalintide: A Novel Amylin Mimetic for Obesity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Davalintide*

Cat. No.: *B10819330*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: **Davalintide** (AC2307), a second-generation amylin mimetic, has demonstrated significant potential as an anti-obesity agent in preclinical rodent models. This technical guide provides an in-depth overview of the preclinical research findings for **Davalintide**, with a focus on its pharmacological effects on body weight, food intake, and underlying mechanisms of action. The document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases. **Davalintide** is a chimeric peptide of rat amylin and salmon calcitonin, designed to have enhanced potency and a longer duration of action compared to native amylin.[1][2] Preclinical studies have shown that **Davalintide** produces dose-dependent, durable, and fat-specific weight loss while preserving lean mass and maintaining metabolic rate.[3][4] Although development was discontinued as it did not surpass the efficacy of pramlintide in clinical trials, the preclinical data for **Davalintide** provides valuable insights into the therapeutic potential of targeting amylin and calcitonin receptor pathways for the treatment of obesity.[1]

Quantitative Data on Pharmacological Effects

The following tables summarize the key quantitative findings from preclinical studies on **Davalintide** in rodent models.

Table 1: Effect of Acute **Davalintide** Administration on Food Intake

Animal Model	Administration Route	Dose	Change in Food Intake	Duration of Effect	Reference
Fasted Mice	Intraperitoneal (IP)	10 µg/kg	~50% reduction	Not Specified	
Fasted Mice	Intraperitoneal (IP)	100 µg/kg	~90% reduction	Not Specified	
Satiated Rats	Intraperitoneal (IP)	5 µg/kg	Significant reduction	Up to 23 hours	

Table 2: Effect of Chronic **Davalintide** Infusion on Body Weight and Composition in Diet-Induced Obese (DIO) Rats

Treatment Duration	Davalintide Dose (µg/kg/day)	Body Weight Change	Fat Mass Change	Lean Mass Change	Reference
8 weeks	100	~15% reduction	Significant reduction	No significant change	
8 weeks	300	~20% reduction	Significant reduction	No significant change	

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are the protocols for the key experiments cited in this guide.

Acute Food Intake Studies in Mice and Rats

- Animal Models: Male NIH Swiss mice and male Sprague-Dawley rats were used. Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
- Acclimation: Animals were acclimated to the housing conditions and handling for at least one week prior to the experiments.

- Fasting Protocol (for mice): Mice were fasted for 18 hours before the injection of **Davalintide** or vehicle.
- Drug Administration: **Davalintide** or vehicle was administered via intraperitoneal (IP) injection.
- Food Intake Measurement: Pre-weighed food was provided immediately after injection, and food intake was measured at various time points by weighing the remaining food.

Chronic Body Weight and Composition Studies in Diet-Induced Obese (DIO) Rats

- Obesity Induction: Male Long-Evans rats were fed a high-fat diet (e.g., 45% kcal from fat) for several weeks to induce obesity.
- Surgical Implantation of Osmotic Pumps: Alzet osmotic pumps were surgically implanted subcutaneously in the dorsal region of the rats under isoflurane anesthesia. These pumps were filled with **Davalintide** or vehicle to allow for continuous infusion.
- Body Weight and Food Intake Monitoring: Body weight and food intake were measured daily or weekly throughout the study period.
- Body Composition Analysis: Body composition (fat mass and lean mass) was determined at the beginning and end of the study using techniques such as dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

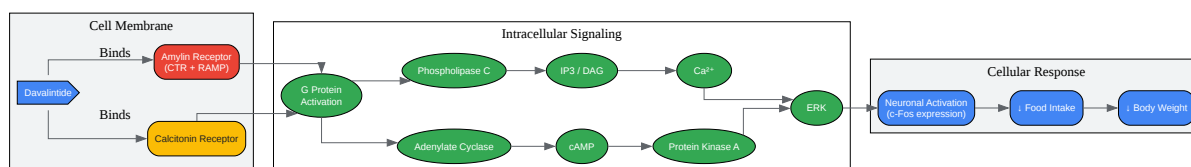
c-Fos Immunohistochemistry for Neuronal Activation

- Animal Model: Rats were used to study neuronal activation in the brain.
- Drug Administration: Rats were administered **Davalintide** or vehicle via IP injection.
- Perfusion and Tissue Processing: Two or eight hours after injection, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected in sucrose solution.

- **Immunohistochemistry:** Brain sections were cut on a cryostat and stained for c-Fos, a marker of neuronal activation, using a specific primary antibody against the c-Fos protein and a corresponding secondary antibody conjugated to a detectable label.
- **Microscopy and Analysis:** The number of c-Fos-positive cells was quantified in specific brain regions of interest, such as the area postrema (AP), nucleus of the solitary tract (NTS), and lateral parabrachial nucleus (LPBN), using a microscope.

Signaling Pathways and Mechanism of Action

Davalintide exerts its effects by acting as an agonist at amylin, calcitonin, and calcitonin gene-related peptide (CGRP) receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate downstream signaling cascades. The primary site of action for the anorectic effects of amylin analogs is the area postrema (AP) in the hindbrain, a region that lacks a complete blood-brain barrier.



[Click to download full resolution via product page](#)

Davalintide receptor binding and downstream signaling.

Activation of these receptors leads to the stimulation of intracellular signaling pathways, including the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP), and the activation of phospholipase C. These signaling events ultimately result in the activation of downstream kinases such as Protein Kinase A (PKA) and Extracellular signal-regulated kinases (ERK), which then modulate neuronal activity.

The neuronal activation induced by **Davalintide** has been demonstrated through c-Fos immunohistochemistry. Studies have shown that both **Davalintide** and amylin activate similar brain nuclei, including the area postrema (AP), nucleus of the solitary tract (NTS), and lateral parabrachial nucleus (LPBN). However, **Davalintide** exhibits an extended duration of c-Fos expression compared to amylin (8 hours vs. 2 hours), which is consistent with its prolonged duration of action in reducing food intake. Lesioning the AP abolishes the food intake-suppressing effects of both **Davalintide** and amylin, confirming the critical role of this brain region in mediating their anorectic effects.

Workflow for c-Fos neuronal activation studies.

In conclusion, the preclinical data for **Davalintide** robustly demonstrates its efficacy in reducing food intake and promoting weight loss in rodent models of obesity. Its enhanced potency and prolonged duration of action compared to native amylin highlight the potential of targeting the amylin and calcitonin receptor systems. While clinical development was halted, the insights gained from **Davalintide**'s preclinical profile remain highly valuable for the ongoing development of novel anti-obesity therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Amylin: From Mode of Action to Future Clinical Potential in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin and calcitonin receptor-like receptors: common themes with family B GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of Davalintide: A Novel Amylin Mimetic for Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819330#preclinical-research-findings-on-davalintide-for-obesity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com